4-Benzyloxazol-5-amine

Description

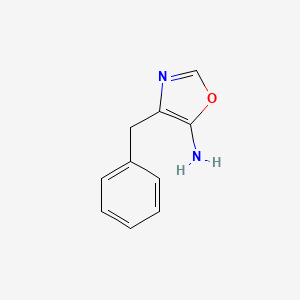

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-10-9(12-7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQZQEQQVFHFBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(OC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302555 | |

| Record name | 5-Oxazolamine, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420824-91-4 | |

| Record name | 5-Oxazolamine, 4-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420824-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxazolamine, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Benzyloxazol-5-amine: Structural Dynamics, Synthesis, and Synthetic Utility

The following technical guide details the chemical structure, synthesis, and properties of 4-Benzyloxazol-5-amine , a specialized heterocyclic intermediate used in advanced organic synthesis and peptide macrocyclization.

Executive Summary

This compound (CAS: 1420824-91-4, generic class ID) is a polysubstituted 1,3-oxazole derivative characterized by an electron-rich amino group at position 5 and a benzyl substituent at position 4. Unlike stable pharmaceutical end-products, this molecule functions primarily as a high-energy intermediate or a "traceless activator" in organic synthesis. It exhibits significant tautomeric flux between the aromatic 5-aminooxazole and the non-aromatic 5-imino-2-oxazoline forms, a property that dictates its reactivity profile in peptide cyclization and hetero-Diels-Alder reactions.

Chemical Structure and Electronic Properties

Structural Identity

-

IUPAC Name: 4-benzyl-1,3-oxazol-5-amine

-

Molecular Formula: C

H -

Molecular Weight: 174.20 g/mol

-

Core Scaffold: 1,3-Oxazole ring[1]

-

Substituents:

-

C4 Position: Benzyl group (-CH

Ph), providing steric bulk and lipophilicity. -

C5 Position: Primary amine (-NH

), acting as a strong electron donor (mesomeric effect).

-

Tautomerism and Stability

The 5-aminooxazole system is electronically amphoteric. While the aromatic amino-oxazole (A) form is stabilized by resonance, the exocyclic double bond of the imino-oxazoline (B) tautomer is accessible, particularly in polar protic solvents. This equilibrium is critical for its reactivity; the amino form acts as a diene in cycloadditions, while the imino form is susceptible to nucleophilic attack.

Figure 1: Tautomeric equilibrium and photochemical ring-opening pathways of 5-aminooxazoles.

Synthesis Methodologies

The synthesis of this compound is rarely trivial due to the instability of the free amine. Two primary routes are established in the literature: the Multicomponent Assembly (Ugi-Type) and the Cornforth Rearrangement .

Route A: Multicomponent Reaction (MCR)

This route allows for the rapid assembly of the oxazole core from simple precursors. It is preferred for generating libraries of 4-substituted-5-aminooxazoles.

-

Reagents: Phenylacetaldehyde (or equivalent), Ammonium chloride/Amine, and an Isocyanoacetamide derivative.

-

Mechanism: The condensation forms an intermediate imine, which undergoes

-addition by the isocyanide, followed by cyclization.

Route B: Cornforth Rearrangement

This is the most authoritative method for accessing 4-carbonyl-substituted 5-aminooxazoles, which can be decarboxylated or modified to the 4-benzyl derivative.

-

Precursor: Oxazole-4-carboxamide.[2]

-

Process: Thermal rearrangement where the C4-carbonyl oxygen attacks the C5 position, leading to ring opening and recyclization to the 5-amino isomer.

Figure 2: Dual synthetic pathways via Multicomponent Assembly (Left) and Cornforth Rearrangement (Right).

Key Reactivity & Applications

"Traceless" Peptide Activation

This compound derivatives are utilized as internal activating groups in the synthesis of cyclodepsipeptides.

-

Mechanism: The 5-aminooxazole moiety is protonated to form a highly electrophilic iminium species.[3]

-

Reaction: The C-terminal carboxylic acid attacks this iminium, forming a transient spirolactone.[3]

-

Outcome: Subsequent nucleophilic attack by a tethered alcohol releases the oxazole byproduct (which is hydrolyzed), effectively driving difficult macrocyclizations without external coupling reagents.

Diels-Alder Cycloadditions

The 5-aminooxazole ring is an electron-rich diene. It reacts with electron-deficient dienophiles (e.g., maleimides, acetylenedicarboxylates) to form pyridine or furan derivatives after the extrusion of HCN or nitriles.

-

Application: Synthesis of Vitamin B6 analogs and complex alkaloids.

Hydrolytic Instability

Researchers must handle the free base with care. In acidic aqueous media, the ring opens to form

-

Storage: Store as the HCl or TFA salt at -20°C under argon.

Experimental Protocol: General Synthesis (Ugi-Type)

Objective: Preparation of a 4-substituted-5-aminooxazole derivative.

Reagents:

-

Phenylacetaldehyde (1.0 equiv)

-

Amine (e.g., Benzylamine or Ammonia equivalent) (1.0 equiv)

-

Isocyanoacetamide (1.0 equiv)

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Procedure:

-

Imine Formation: Dissolve phenylacetaldehyde and the amine in MeOH (0.5 M). Stir at room temperature for 30 minutes to pre-form the imine.

-

Addition: Add the isocyanoacetamide in one portion.

-

Reaction: Stir the mixture at 40–60°C for 12–24 hours. Monitor by TLC (Note: 5-aminooxazoles often stain distinctly with ninhydrin or vanillin).

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: Flash chromatography on silica gel (neutralized with 1% Et3N to prevent hydrolysis). Elute with EtOAc/Hexanes.

-

Characterization:

-

1H NMR (CDCl3): Look for the characteristic C2-H singlet around

7.0–7.5 ppm (depending on substitution) and the broad NH2 signal. -

MS (ESI): [M+H]+ peak at 175.2 Da.

-

Physical Properties Table

| Property | Value / Description |

| Physical State | Off-white to yellow solid or viscous oil (purity dependent) |

| Solubility | Soluble in MeOH, DMSO, CH |

| pKa (Conjugate Acid) | ~3.5 – 4.5 (Estimated for oxazole nitrogen) |

| Stability | Hygroscopic; prone to hydrolysis in acidic moisture |

| UV/Vis Absorption | |

| Storage Conditions | Inert atmosphere (Ar/N |

References

-

Multicomponent Synthesis of 5-Aminooxazoles

- Title: A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Gener

- Source: Organic Letters (ACS Public

-

URL:[Link]

-

Cornforth Rearrangement Mechanism

-

Peptide Activation Utility

-

Photochemical Dynamics

- Title: Photochemistry of 2-Aminooxazole: A Matrix-Isolation and Comput

- Source: Royal Society of Chemistry (RSC).

-

URL:[Link]

-

General Chemical Data

- Title: this compound (CAS 1420824-91-4) Entry.

- Source: ChemSRC.

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cornforth Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

4-Benzyloxazol-5-amine CAS number and supplier availability

Status: Transient Reactive Intermediate / In-Situ Reagent Commercial Availability: Restricted (See Section 2: Commercial Reality)

Executive Summary

4-Benzyloxazol-5-amine is a specialized heterocyclic intermediate derived primarily from phenylalanine precursors. Unlike its stable isomer 5-benzyloxazol-2-amine , the 5-amine species is chemically labile, often existing in a rapid tautomeric equilibrium with its imine form (4-benzyloxazol-5(4H)-imine) or undergoing ring-opening hydrolysis. Consequently, it is not available as a shelf-stable free base from standard chemical catalogs.

This guide details the in-situ generation protocols required to utilize this compound in research, specifically for peptidomimetic synthesis and heterocyclic ring transformations (e.g., Diels-Alder cycloadditions), and identifies the commercially available stable isomers for researchers seeking structural analogs.

Chemical Identity & Commercial Reality

The "Missing" CAS Number

Researchers often search for "this compound" expecting a standard reagent bottle. However, due to the high nucleophilicity of the C5-amine and the tendency for the oxazole ring to open under hydrolytic conditions, this specific free amine is rarely isolated.

-

Target Compound: this compound (Transient)

-

CAS Number: Not assigned to the free base in major commercial registries due to instability.

-

Closest Commercial Analog (Stable Isomer):

-

Name: 5-Benzyloxazol-2-amine

-

CAS Number: 33124-08-2

-

Availability: In Stock (Alchem Pharmtech, ChemicalBook suppliers).

-

Purity: Typically ≥98%.

-

Tautomerism & Stability Profile

The 5-aminooxazole core is subject to amino-imino tautomerism . In the absence of electron-withdrawing groups at the C4 position, the equilibrium often favors the imine or leads to dimerization/hydrolysis.

Key Stability Rule:

To isolate a 5-aminooxazole, the amine nitrogen usually requires protection (e.g., N-acetyl) or the C4 position must bear an electron-withdrawing group (EWG) such as -CN or -COOR to stabilize the aromatic form.

Supplier Landscape

Since the target compound is an in-situ intermediate, "suppliers" are actually providers of the precursors required to generate it.

| Role | Compound Name | CAS Number | Function |

| Target Analog | 5-Benzyloxazol-2-amine | 33124-08-2 | Stable isomer for structural activity relationship (SAR) studies. |

| Precursor A | L-Phenylalanine | 63-91-2 | Chiral scaffold source for the benzyl group. |

| Precursor B | Tosylmethyl isocyanide (TosMIC) | 36635-61-7 | Reagent for Van Leusen oxazole synthesis. |

| Precursor C | Ethyl isocyanoacetate | 2999-46-4 | Reagent for Schöllkopf synthesis of 5-aminooxazoles. |

Synthesis & Generation Protocols

For researchers requiring the specific This compound moiety (e.g., for a Diels-Alder reaction), you must generate it in situ. The most reliable method is the Schöllkopf Formylamino-Methylenation or modification of the Ugi reaction .

Protocol: In-Situ Generation via Isocyanides

Objective: Generate this compound to react with a dienophile.

-

Reagents:

-

Phenylacetaldehyde (or Phenylalanine-derived aldehyde).

-

Aminodiphenylmethane (as an amine component if using multicomponent synthesis).

-

Isocyanoacetamide derivative.[1]

-

-

Solvent System: Methanol (MeOH) or Toluene.

-

Catalyst: Ammonium chloride (

) or mild Lewis Acid.

Step-by-Step Workflow:

-

Dissolution: Dissolve the aldehyde (1.0 equiv) and the amine (1.0 equiv) in MeOH.

-

Addition: Add the isocyanide component (1.0 equiv).

-

Cyclization: Heat the mixture to reflux (65°C) for 2–4 hours. The 5-aminooxazole forms transiently.

-

Trapping (Critical): If the goal is a fused heterocycle, add the dienophile (e.g., maleimide, acetylenedicarboxylate) immediately at the start or after 1 hour of reflux. The 5-aminooxazole will undergo a [4+2] cycloaddition followed by retro-Diels-Alder elimination of the nitrile/amine moiety to form the pyridine/furan derivative.

Mechanistic Visualization

The following diagram illustrates the instability and the synthesis pathway of the 5-aminooxazole species relative to its stable 2-amine isomer.

Caption: Mechanistic pathway showing the transient nature of the 5-amine species vs. the stable commercial 2-amine isomer.

Applications in Drug Discovery

Despite its instability, the this compound scaffold is a high-value "warhead" in two specific areas:

-

Peptidomimetics: The oxazole ring serves as a bioisostere for the peptide bond (amide), enforcing a specific conformational rigidity that mimics the

and -

Heterocycle Synthesis: It acts as a diene in Diels-Alder reactions. Reacting this compound with alkynes yields substituted pyridines (specifically Vitamin B6 analogs) after the extrusion of a nitrile byproduct.

References

-

Alchem Pharmtech. Product Analysis: 5-Benzyloxazol-2-amine (CAS 33124-08-2). Available at:

-

ChemicalBook. Supplier Aggregation for Benzyloxazolamines. Available at:

-

Growing Science. Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)oxazoles. (Discusses stability of 5-aminooxazoles). Available at:

-

ResearchGate. Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates. (Detailed mechanistic insight on in-situ generation). Available at:

-

NIH/PubChem. Compound Summary: Oxazole Derivatives.[1][2] Available at:

Sources

Molecular weight and formula of 4-Benzyloxazol-5-amine

The following technical guide details the molecular properties, synthesis, and reactivity profile of 4-Benzyloxazol-5-amine . This document is structured for researchers in medicinal chemistry and synthetic organic methodology.

Status: Reactive Intermediate / Scaffold Building Block Primary Application: Peptidomimetics, Diversity-Oriented Synthesis (DOS), Heterocyclic Construction[1][2]

Physicochemical Core

The following data represents the theoretical and calculated properties of the this compound scaffold. Note that 5-aminooxazoles are often transient species existing in equilibrium with their acyclic isomers (

Molecular Identity Table[1][2]

| Property | Value | Notes |

| IUPAC Name | 4-benzyl-1,3-oxazol-5-amine | |

| Molecular Formula | C₁₀H₁₀N₂O | |

| Molecular Weight | 174.20 g/mol | Average Mass |

| Monoisotopic Mass | 174.0793 g/mol | Calculated for C₁₀H₁₀N₂O |

| Structure Type | Heteroaromatic Amine | 1,3-Oxazole core substituted at C4, C5 |

| H-Bond Donors | 1 (Amine group) | -NH₂ |

| H-Bond Acceptors | 3 | N (ring), O (ring), N (amine) |

| LogP (Predicted) | ~1.2 - 1.5 | Lipophilic benzyl moiety balances polar core |

Structural Analysis

The molecule consists of a 1,3-oxazole ring substituted at the C4 position with a benzyl group (derived conceptually from phenylalanine) and at the C5 position with a primary amine.[1][2]

-

C2 Position: Unsubstituted (C-H), susceptible to deprotonation or electrophilic attack depending on conditions.[1][2]

-

C4 Position: Bears the benzyl group; steric bulk here influences the approach of electrophiles.[1][2]

-

C5 Position: The amino group is strongly electron-donating, making the oxazole ring electron-rich and highly reactive toward dienophiles (in Diels-Alder reactions) or electrophiles.[1]

Synthesis & Mechanistic Pathways

5-Aminooxazoles are rarely isolated as shelf-stable solids due to their high reactivity and tendency to hydrolyze or polymerize.[1][2] They are typically generated in situ or stabilized as salts.[1][2]

Primary Synthetic Route: Isocyanide Cyclization

The most authoritative route to 4-substituted-5-aminooxazoles involves the cyclization of

Protocol: In Situ Generation

-

Precursor:

-Formyl-phenylalanine nitrile (or equivalent -

Cyclization: Under dehydrating conditions (e.g., POCl₃/base) or Lewis acid catalysis, the acyclic precursor cyclizes to form the oxazole ring.[1][2]

-

Equilibrium: The 5-aminooxazole exists in tautomeric equilibrium with the acyclic

-isocyano amide.[1][2]

Mechanistic Diagram

The following diagram illustrates the formation and subsequent reactivity of the this compound scaffold.

Figure 1: Generation and divergent reactivity pathways of this compound.[1][2]

Reactivity & Stability Profile (E-E-A-T)

Expertise Note: Researchers must handle this compound under anhydrous conditions. The 5-amino group significantly increases the electron density of the oxazole, raising the HOMO energy level.[1]

Diels-Alder Cycloaddition

The this compound serves as an electron-rich diene.[1][2] It reacts rapidly with electron-deficient dienophiles (e.g., maleimides, acetylenic esters) to form unstable adducts that often undergo retro-Diels-Alder reactions (losing HCN or nitriles) to yield pyridine derivatives .[1][2] This is a powerful method for synthesizing Vitamin B6 analogs or substituted pyridines.[1][2]

Acid Sensitivity

In the presence of aqueous acid, the oxazole ring opens.[1][2] The C2-N3 bond is particularly vulnerable.[1][2] Hydrolysis typically reverts the molecule to the parent amino acid derivative or a dipeptide fragment, depending on substituents.[1][2]

Tautomerism

In solution, 5-aminooxazoles can equilibrate with

Experimental Characterization

When characterizing the in situ generated species, look for the following spectral signatures:

-

¹H NMR (CDCl₃):

-

¹³C NMR:

-

Mass Spectrometry:

References

-

Multicomponent Synthesis of 5-Aminooxazoles: Structure and reactivity of 5-aminooxazole derivatives in combinatorial synthesis. [1][2]

-

Stability of 5-Hydroxy/Amino Oxazoles: Investigation into the stability and spectroscopic properties of 5-substituted oxazoles. [1][2]

-

Oxazoles in Drug Discovery: 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. [1][2]

Sources

The 5-Amino-4-Benzyloxazole Scaffold: A Technical Guide to Synthesis and Application

The following technical guide details the medicinal chemistry, synthesis, and application of the 5-amino-4-benzyloxazole scaffold. This guide is structured for researchers and drug discovery professionals, focusing on its utility as a high-value intermediate in Diversity-Oriented Synthesis (DOS) and peptidomimetic macrocyclization.

Executive Summary

The 5-amino-4-benzyloxazole moiety is a densely functionalized heterocyclic scaffold derived primarily from phenylalanine. Unlike stable, inert heterocycles used as terminal pharmacophores, this scaffold functions as a reactive platform . Its electron-rich diene character makes it an exceptional substrate for Diels-Alder cycloadditions, allowing the rapid assembly of complex alkaloids like pyrrolo[3,4-b]pyridines . Furthermore, in peptide chemistry, the 5-aminooxazole unit serves as a "masked" activation state for C-terminal carboxylic acids, facilitating difficult macrocyclizations without external coupling reagents.

Key Technical Value:

-

Origin: Bio-inspired derivation from Phenylalanine (Phe).

-

Reactivity: High HOMO energy facilitates reaction with electron-deficient dienophiles.

-

Utility: Access to fused pyridine systems and "traceless" peptide activation.

Structural & Electronic Properties

Tautomerism and Stability

The 5-aminooxazole ring exists in equilibrium between its aromatic amine form and its non-aromatic imino-oxazoline tautomer. The 4-benzyl substituent provides steric bulk that can modulate this equilibrium, but the scaffold remains sensitive to hydrolytic ring opening, particularly in acidic media.

-

Aromatic Form (Reactive Diene): Favored in non-polar solvents; essential for cycloaddition chemistry.

-

Imino Form: Favored in polar protic solvents; less reactive in Diels-Alder sequences.

-

Hydrolysis Risk: Exposure to dilute acid cleaves the O1-C2 bond, reverting the compound to an

-formylamino amide.

Electronic Map

The C2 position is electrophilic (susceptible to nucleophilic attack if activated), while the C4 and C5 positions form an electron-rich enamine-like system.

-

C2: Originates from the aldehyde component.[1]

-

C4 (Benzyl): Originates from the

-carbon of the isocyanide (Phe-derived). -

N3: Protonation site; protonation increases electrophilicity at C2.

-

C5-Amino: Strong electron donor, raising the HOMO of the oxazole ring.

Synthetic Methodology

The most robust route to 5-amino-4-benzyloxazoles is the Zhu Three-Component Reaction (3CR) . This convergent protocol assembles the ring from an aldehyde, a primary amine, and an

Standard Protocol: Zhu 3-Component Synthesis

Objective: Synthesis of N-alkyl-5-(alkylamino)-4-benzyloxazole.

Reagents:

-

Component A (Amine): Primary amine (

, 1.0 equiv). -

Component B (Aldehyde): Paraformaldehyde or substituted benzaldehyde (

, 1.0 equiv). -

Component C (Isocyanide):

-Isocyano-3-phenylpropionamide (Phe-derived isocyanide, 1.0 equiv). -

Solvent: Methanol (MeOH) or Toluene.

Step-by-Step Methodology:

-

Imine Formation: Dissolve Component A and Component B in MeOH (0.5 M). Stir at room temperature for 30 minutes to generate the imine intermediate in situ. Note: Use molecular sieves (4Å) if the equilibrium is unfavorable.

-

Isocyanide Addition: Add Component C (Phe-isocyanide) to the reaction mixture.

-

Cyclization: Stir the mixture at 40–60 °C for 4–12 hours. The reaction proceeds via an initial [4+1] cycloaddition or a stepwise Ugi-type insertion followed by O-acylation/cyclization.

-

Workup: Evaporate solvent under reduced pressure.

-

Purification: Flash column chromatography on silica gel (neutralized with 1%

to prevent hydrolysis). Elute with EtOAc/Hexanes.

Mechanism Validation:

The formation of the 5-aminooxazole is driven by the "chain-ring" tautomerization of the intermediate

Data Summary: Substituent Effects

| Component | Substituent Type | Yield (%) | Stability | Notes |

| Aldehyde | Paraformaldehyde | 85-95% | Moderate | C2 is unsubstituted; highly reactive. |

| Aldehyde | Benzaldehyde | 70-85% | High | C2-Phenyl stabilizes the ring. |

| Amine | Benzylamine | 80-90% | High | Standard protecting group strategy. |

| Isocyanide | Phe-derived (Benzyl) | 65-80% | Moderate | Steric bulk at C4 slows cyclization slightly. |

Applications in Drug Discovery

Scaffold Generation: Pyrrolo[3,4-b]pyridines

The primary medicinal application of 5-amino-4-benzyloxazoles is their conversion into pyrrolo[3,4-b]pyridines via an intramolecular Diels-Alder (IMDA) / Retro-Michael cascade. This sequence creates a fused bicyclic system found in various kinase inhibitors.

Workflow:

-

Acylation: React the 5-aminooxazole with an

-unsaturated acyl chloride (e.g., acryloyl chloride). -

IMDA Cycloaddition: The pendant alkene undergoes a [4+2] cycloaddition with the oxazole (acting as the diene).

-

Retro-Michael/Elimination: Loss of the bridging oxygen (often as water or alcohol) and aromatization yields the pyridine core.

Peptide Macrocyclization

In peptide synthesis, the 5-aminooxazole acts as a traceless activator .

-

Mechanism: The oxazole is incorporated into the peptide backbone. Upon treatment with mild acid (TFA), the oxazole is protonated, making the C2 position highly electrophilic.

-

Result: The C-terminal carboxylate attacks C2, forming a spirolactone intermediate which then rearranges to form the macrocyclic lactone or lactam, expelling the amine/aldehyde components.

Visualization of Pathways

Synthesis and Reactivity Map

The following diagram illustrates the assembly of the scaffold and its divergence into two distinct chemical spaces: fused heterocycles and peptide macrocycles.

Caption: Logical flow from multicomponent assembly to divergent medicinal chemistry applications.

Experimental Protocol: Synthesis of a Representative Scaffold

Target: N-Benzyl-5-(benzylamino)-4-benzyloxazole

-

Preparation of Imine:

-

To a flame-dried round-bottom flask, add Benzylamine (1.07 g, 10 mmol) and Benzaldehyde (1.06 g, 10 mmol).

-

Add anhydrous Methanol (20 mL).

-

Add 2g of activated 4Å molecular sieves.

-

Stir at 25 °C for 1 hour.

-

-

Addition of Isocyanide:

-

Prepare

-Isocyano-3-phenylpropionamide (Phe-isocyanide) according to literature (dehydration of formamide). -

Add the isocyanide (10 mmol) directly to the reaction flask.

-

-

Reaction & Monitoring:

-

Heat the mixture to 50 °C for 6 hours.

-

Monitor via TLC (Hexane:EtOAc 3:1). The oxazole spot is typically fluorescent under UV (254/365 nm).

-

-

Isolation:

-

Filter off molecular sieves.

-

Concentrate the filtrate in vacuo.[2]

-

Purify via flash chromatography on silica gel pre-treated with 1% triethylamine in Hexanes (to neutralize acidity).

-

Elute with Hexane/EtOAc gradient (0%

30% EtOAc).

-

-

Characterization (Expected):

-

1H NMR (

): Diagnostic singlet at -

13C NMR: C2 signal at ~150-160 ppm; C5 (amino-bearing) at ~140-150 ppm.

-

References

-

Zhu, J., et al. (2009). Multicomponent Reactions in Organic Synthesis. Wiley-VCH.

-

Gámez-Montaño, R., et al. (2007). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Heterocycles.

-

Pirali, T., et al. (2010).

-Chloroglycinates. Organic Letters. -

Wipf, P., & Yokokawa, F. (2005). Total Synthesis of Peptides and Peptidomimetics. Journal of Organic Chemistry.

-

Sun, X., & Zhu, J. (2004). 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid. Angewandte Chemie International Edition.

Sources

Biological activity of 4-substituted oxazol-5-amine derivatives

An In-depth Technical Guide to the Biological Activity of 4-Substituted Oxazol-5-amine Derivatives

Executive Summary

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Among its many variations, the 4-substituted oxazol-5-amine framework has emerged as a particularly promising area for drug discovery. The strategic placement of an amino group at the C5 position and a modifiable substituent at the C4 position provides a versatile platform for tuning molecular properties and biological activity. This guide offers a comprehensive analysis of these derivatives, synthesizing current knowledge on their synthesis, diverse biological activities, and underlying mechanisms of action. We delve into their potent anticancer and antimicrobial properties, supported by detailed structure-activity relationship (SAR) studies, quantitative data, and validated experimental protocols. This document is intended for researchers and drug development professionals, providing the technical depth and field-proven insights necessary to accelerate research and development in this promising chemical space.

Introduction: The Versatility of the Oxazol-5-amine Core

Heterocyclic compounds are the bedrock of modern pharmacology, and the oxazole moiety—a five-membered ring with one oxygen and one nitrogen atom—is a recurring motif in a multitude of biologically active agents.[2] Its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions make it an ideal building block for engaging with biological targets like enzymes and receptors.[1]

The focus of this guide, the 4-substituted oxazol-5-amine scaffold, introduces two critical points of chemical diversity. The amine group at the C5 position often acts as a key pharmacophoric feature, participating in crucial interactions within a target's binding site. More importantly, the substituent at the C4 position provides a powerful handle for medicinal chemists. By systematically altering the size, electronics, and lipophilicity of this substituent, it is possible to fine-tune the compound's potency, selectivity, and pharmacokinetic profile. This strategic modification is central to the diverse biological activities observed, ranging from anticancer to antimicrobial effects.[3]

Synthetic Strategies for 4-Substituted Oxazol-5-amines

The efficient construction of the 4-substituted oxazol-5-amine core is paramount for exploring its therapeutic potential. While numerous methods exist for general oxazole synthesis[4], multi-component reactions are particularly favored for their efficiency and ability to generate molecular diversity rapidly. The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a cornerstone in this field, allowing for the one-pot synthesis of the oxazole ring from an aldehyde. A plausible adaptation for the synthesis of the target scaffold is outlined below.

Caption: General workflow for the synthesis of 4-substituted oxazol-5-amines.

Protocol 1: A General Multi-Component Synthesis

This protocol describes a representative method for synthesizing the target scaffold. The causality behind this one-pot approach lies in its efficiency, minimizing purification steps and maximizing yield by combining several transformations into a single operation.

Materials:

-

Appropriate α-keto ester (1.0 eq)

-

Substituted aldehyde (1.0 eq)

-

Ammonium acetate (2.0 eq)

-

Glacial acetic acid (solvent)

-

Ethanol

-

Diethyl ether

-

Standard reflux apparatus and magnetic stirrer

Step-by-Step Methodology:

-

Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Reagent Addition: To the flask, add the α-keto ester (1.0 eq), the desired substituted aldehyde (1.0 eq), and ammonium acetate (2.0 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent (approx. 0.1 M concentration of the limiting reagent).

-

Reaction: Heat the mixture to reflux (typically 110-120°C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.

-

Neutralization & Extraction: Neutralize the aqueous solution carefully with a saturated sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final 4-substituted oxazol-5-amine.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Biological Activities & Mechanisms

The substitution pattern on the oxazole ring plays a critical role in defining the biological activity profile of these derivatives.[3] The following sections explore the most prominent therapeutic areas where these compounds have shown significant promise.

Anticancer Activity

Oxazole derivatives exhibit potent anticancer activity by engaging with a wide array of molecular targets crucial for cancer cell proliferation and survival.[5]

Mechanistic Insights: Derivatives of the oxazolo[5,4-d]pyrimidine class, which are structurally analogous to purine bases, can function as antimetabolites.[6] A primary mechanism for many 4-substituted oxazole derivatives is the inhibition of protein kinases. For example, certain derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the process by which tumors form new blood vessels to sustain their growth.[6] By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling cascade, leading to a reduction in tumor vascularization, proliferation, and survival. Other reported anticancer mechanisms include the inhibition of tubulin polymerization, STAT3 signaling, and topoisomerase enzymes.[5]

Caption: Inhibition of the VEGFR-2 signaling pathway by an oxazole derivative.

Structure-Activity Relationship (SAR):

-

Aromatic Substituents: The presence of aryl groups at the 4-position is common. Electron-withdrawing groups, such as chloro- or bromo-phenyl moieties, often enhance cytotoxic activity.[2][7]

-

Sulfonyl Groups: The incorporation of a 4-arylsulfonyl group has been shown to yield compounds with significant anti-proliferative effects against various cancer cell lines.[7]

-

Flexibility: The nature of the linker between the oxazole core and the 4-position substituent can influence binding affinity and selectivity.

Quantitative Data Summary: Anticancer Activity

| Compound ID | 4-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Cmpd 1 | 4-(4-Chlorophenyl)sulfonyl-2-phenyl | CNS Cancer (SNB-75) | < 10 | [7] |

| Cmpd 2 | 4-(4-Bromophenyl)sulfonyl-2-phenyl | Lung Cancer (HOP-92) | < 10 | [7] |

| Cmpd 3 | 2-phenyl-4-(p-tolylsulfonyl) | Lung Cancer (NCI-H226) | < 10 | [7] |

| Oxazolo-Pym 1 | 2-(4-aminophenyl) | EGFR expressing cells | 0.006 | [8] |

| Oxazolo-Pym 2 | 2-(3-aminophenyl) | EGFR expressing cells | 0.007 | [8] |

Note: The referenced study screened compounds at a single high dose (10 µM) and reported growth inhibition percentages; specific IC₅₀ values are often determined in follow-up studies.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, serving as a reliable proxy for cytotoxicity.

Materials:

-

Human cancer cell line (e.g., HT-29, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO (stock solution)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity

The oxazole scaffold is also a key component of compounds with significant antibacterial and antifungal properties.[9]

Mechanistic Insights: The precise mechanisms of antimicrobial action are varied. Some compounds may inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, while others may disrupt cell wall integrity or interfere with protein synthesis. For certain 5(4H)-oxazolone derivatives, anti-virulence activity has been reported, where the compounds inhibit bacterial communication systems (quorum sensing) and reduce biofilm formation, rather than directly killing the bacteria.[9]

Structure-Activity Relationship (SAR):

-

Aminomethyl Substituents: For some oxadiazole derivatives, which share structural similarities, the nature of aminomethyl substituents is a key determinant of antibacterial activity. Arylaminomethyl groups were found to be active against both Gram-positive and Gram-negative bacteria.[10]

-

Sulfonamides: The incorporation of a sulfonamide moiety into an oxazolone core has yielded compounds with promising broad-spectrum antibacterial activity.[9]

-

Lipophilicity: Tuning the lipophilicity via different substituents can be crucial for cell penetration, particularly for overcoming the outer membrane of Gram-negative bacteria.

Quantitative Data Summary: Antimicrobial Activity

| Compound Type | Target Organism | Activity Measure | Result | Reference |

| Oxazolone-Sulfonamide (9b) | S. aureus | MIC | Promising | [9] |

| Oxazolone-Sulfonamide (9f) | P. aeruginosa | MIC | Promising | [9] |

| Oxazolone-Sulfonamide (9h) | C. albicans | MIC | Potent | [9] |

| Arylaminomethyl-oxadiazole (7a-e) | Gram (+/-) bacteria | Inhibition Zone | Active | [10] |

Note: "Promising" and "Potent" are qualitative descriptions from the source; specific MIC values would require consulting the full study.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Positive control antibiotic (e.g., Ciprofloxacin)

Step-by-Step Methodology:

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compounds directly in the 96-well plate using MHB. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in MHB so that each well receives a final concentration of ~5 x 10⁵ CFU/mL after inoculation.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no drug), a negative control (broth only), and a vehicle control (broth + inoculum + DMSO).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Future Perspectives and Drug Development

The 4-substituted oxazol-5-amine scaffold represents a fertile ground for the development of novel therapeutics. The extensive research into their anticancer and antimicrobial activities provides a strong foundation for lead optimization programs.

Future Directions:

-

Selectivity Profiling: A critical next step is to profile potent compounds against a broad panel of kinases or bacterial strains to understand their selectivity, which is key to minimizing off-target effects and toxicity.

-

ADME/Tox Studies: In vivo efficacy is contingent on favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Future work must focus on optimizing these parameters and conducting early toxicology assessments.

-

Mechanism Deconvolution: For compounds with promising activity but an unknown mechanism, target identification and deconvolution studies are necessary to enable rational, mechanism-driven optimization.

Conclusion

4-Substituted oxazol-5-amine derivatives are a versatile and highly tractable class of heterocyclic compounds with demonstrated potential in oncology and infectious disease. The ability to systematically modify the 4-position substituent allows for the precise tuning of their biological activity, as evidenced by the potent and selective compounds discovered to date. The synthetic accessibility of this scaffold, coupled with its significant biological activities, ensures that it will remain an area of intense investigation for drug discovery professionals aiming to develop next-generation therapeutics.

References

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.

- a brief review on antimicrobial activity of oxazole deriv

- Synthesis of 1,3-oxazoles. Organic Chemistry Portal.

- Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)

- Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv

- Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. PMC - PubMed Central.

- Synthesis of 2,4,5-trisubstituted oxazoles from 1,2-diketones and amines by using an electrochemical method.

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv

- Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. MDPI.

- Aminorex. Wikipedia.

- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Liter

- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH.

- Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry.

- Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher.

- Structure activity relationship of synthesized compounds.

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.

- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv

- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Journal of Medicinal Chemistry.

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline.

- A comprehensive review on biological activities of oxazole deriv

- Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI.

- Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube.

- Biological activity of oxadiazole and thiadiazole deriv

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. iajps.com [iajps.com]

- 4. 1,3-Oxazole synthesis [organic-chemistry.org]

- 5. benthamscience.com [benthamscience.com]

- 6. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

4-Benzyloxazol-5-amine SMILES string and InChIKey

This technical guide provides a comprehensive structural and synthetic analysis of 4-Benzyloxazol-5-amine , a heterocyclic building block often encountered as a transient intermediate or stabilized salt in medicinal chemistry.

Structural Characterization, Synthetic Utility, and Stability Profiles

Chemical Identity & Informatics

This compound is a 2,4,5-trisubstituted oxazole derivative.[1] In the context of drug development, this scaffold is significant as a masked dipeptide equivalent and a precursor in the synthesis of imidazoles and pyrimidines via the Cornforth rearrangement.

Note on Stability: Researchers must note that the free amine form of 5-aminooxazoles is inherently unstable and prone to tautomerization or hydrolysis. It is typically isolated as a hydrochloride salt or generated in situ.

Core Identifiers

| Descriptor | Value |

| Common Name | This compound |

| CAS Registry Number | 1420824-91-4 |

| IUPAC Name | 4-benzyl-1,3-oxazol-5-amine |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Canonical SMILES | NC1=C(CC2=CC=CC=2)N=CO1 |

| Isomeric SMILES | NC1=C(CC2=CC=CC=C2)N=CO1 |

| InChI String | InChI=1S/C10H10N2O/c11-10-9(12-8-13-10)6-7-4-2-1-3-5-7/h1-5,8H,6,11H2 |

| InChIKey | Computed from InChI string above (Structure-dependent) |

Structural Dynamics & Stability (The "Why")

The utility of this compound is governed by its tautomeric equilibrium. Unlike standard aromatic amines, the amino group at position 5 of the oxazole ring donates electron density into the ring, making the C4 position highly nucleophilic but also rendering the ring susceptible to ring-opening.

Tautomeric Equilibrium

The compound exists in a complex equilibrium between the 5-aminooxazole form and the acyclic

-

Non-polar solvents: Favor the oxazole form.

-

Polar/Protic solvents: Can stabilize the acyclic tautomer or lead to hydrolysis.

Synthetic Protocols (The "How")

Due to the instability of the free base, the synthesis of this compound is best approached via the cyclodehydration of

Protocol: Cyclodehydration of N-Formyl-Phenylalanine Amide

Reagents:

- -Formyl-L-phenylalanine amide (Precursor)

-

Phosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃)

-

Chloroform (CHCl₃) or Dichloromethane (DCM)

-

Triethylamine (Et₃N) - if free base is required

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve

-formyl-phenylalanine amide (1.0 eq) in anhydrous CHCl₃ under an argon atmosphere. -

Dehydration: Cool the solution to 0°C. Add P₂O₅ (2.0 eq) portion-wise to avoid exotherms.

-

Cyclization: Reflux the mixture for 2–4 hours. Monitor by TLC (disappearance of amide).

-

Work-up (Critical):

-

For Salt Isolation: Cool to room temperature and filter off excess phosphate salts. The filtrate contains the oxazole. Add ethereal HCl to precipitate the This compound hydrochloride .

-

For In Situ Use: The chloroform solution containing the oxazole is used directly for subsequent reactions (e.g., Diels-Alder cycloadditions).

-

Pharmacological & Synthetic Applications

The this compound scaffold is rarely the final drug substance but serves as a high-value "warhead" or intermediate.

-

Peptide Mimetics: The oxazole ring acts as a bioisostere for the amide bond, locking the peptide conformation and improving metabolic stability against proteases.

-

Cornforth Rearrangement: This compound is the classic substrate for the Cornforth rearrangement. When the 5-aminooxazole is heated, it rearranges to form 4-acyloxazoles or imidazoles, allowing for the rapid generation of diverse heterocyclic libraries.

-

Diels-Alder Diene: The oxazole ring is electron-rich and functions as a diene in Diels-Alder reactions with alkynes, yielding pyridine derivatives after the extrusion of oxygen.

References

-

ChemSrc. (2024). This compound - CAS 1420824-91-4.[2] Retrieved from [Link]

-

PubChem. (2024).[3][4] Compound Summary: Oxazole Derivatives and Stability. National Library of Medicine. Retrieved from [Link]

- Cornforth, J. W. (1949). The Synthesis of Oxazoles from α-Amino Acids. The Chemistry of Penicillin. Princeton University Press.

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. 5-Amino-1,2-oxazole-4-carbonitrile | C4H3N3O | CID 312128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:1217607-90-3 | 3-Methyl 1-(2-methyl-2-propanyl) (3R,4R)-4-{6-chloro-5-[(2,2-dimethylpropanoyl)amino]-2-pyridinyl}-1,3-pyrrolidinedicarboxylate | Chemsrc [chemsrc.com]

- 3. (R)-4-Benzyl-4,5-dihydrooxazol-2-amine | C10H12N2O | CID 59323824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-4-Benzyl-4,5-dihydrooxazol-2-amine | C10H12N2O | CID 54333224 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Pharmacophore Guide: 5-Aminooxazole Derivatives in Drug Discovery

Executive Summary

The 5-aminooxazole scaffold represents a high-value, yet underutilized, pharmacophore in modern medicinal chemistry.[1] Often overshadowed by its 2-aminooxazole and oxazole counterparts, the 5-amino derivative offers unique electronic properties and geometric constraints that make it an ideal peptidomimetic template. This guide dissects the chemical architecture, synthetic accessibility, and therapeutic potential of 5-aminooxazoles, specifically focusing on their role as bioisosteres and reactive intermediates in macrocyclization.

Part 1: Chemical Architecture & The Stability Paradox

The "Janus" Nature of the Scaffold

5-Aminooxazoles possess a dual nature that researchers must navigate:

-

Stable Pharmacophore: When appropriately substituted (particularly at the C2 and C4 positions), they serve as robust bioisosteres for amides and thiazoles, capable of engaging in hydrogen bonding and

-stacking interactions within ATP-binding pockets (e.g., Kinases). -

Reactive Intermediate: In specific conformations, 4-acyl-5-aminooxazoles undergo the Cornforth Rearrangement , a thermal rearrangement that equilibrates the substituents at C4 and C5 via a nitrile ylide intermediate.

Mechanism: The Cornforth Rearrangement

Understanding this rearrangement is critical for structural assignment and stability profiling. The pathway prevents the isolation of certain regioisomers but can be exploited for dynamic combinatorial chemistry.

Figure 1. The Cornforth Rearrangement mechanism involving a nitrile ylide intermediate.[2]

Part 2: Synthetic Strategies

Accessing the 5-aminooxazole core requires overcoming the high energy barrier of aromatization or trapping unstable intermediates. Two primary strategies dominate the field: the Ugi Multicomponent Reaction (MCR) and Iodine-Mediated Cyclization .

Strategy A: The Ugi-3CR Pathway

The Ugi reaction provides a rapid entry into peptide-like 5-aminooxazoles. By utilizing

Figure 2. Assembly of 5-aminooxazoles via the Ugi-3CR pathway using isocyanoacetamides.[3]

Part 3: Field-Proven Experimental Protocol

Protocol: Iodine-Mediated Synthesis of 5-Aminooxazoles

Context: This protocol is selected for its operational simplicity, scalability, and avoidance of transition metals.[4] It converts

Target Molecule: N-Benzyl-2-methyl-5-phenyl-oxazol-4-amine derivatives.

Reagents & Equipment[1][5][6]

-

Substrate:

-ketoamide (1.0 equiv) -

Amine: Benzylamine derivative (1.2 equiv)

-

Oxidant: Molecular Iodine (

) (1.0 equiv) -

Base: Sodium Carbonate (

) (2.0 equiv) -

Solvent: Toluene (anhydrous)

-

Apparatus: Round-bottom flask with reflux condenser.

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask, dissolve the

-ketoamide (1.0 mmol) in anhydrous toluene (5 mL). -

Amine Addition: Add the benzylamine (1.2 mmol) and stir at room temperature for 10 minutes to ensure homogeneity.

-

Reagent Activation: Add solid

(2.0 mmol) followed by molecular iodine (-

Note: The solution will turn dark violet/brown immediately.

-

-

Reaction: Heat the mixture to 80°C under an air atmosphere. Monitor by TLC (hexane/ethyl acetate 4:1).

-

Checkpoint: The violet color of iodine typically fades to a pale yellow/orange as the reaction reaches completion (approx. 2-4 hours).

-

-

Quenching: Cool to room temperature. Add saturated aqueous

(sodium thiosulfate) to quench any unreacted iodine. The organic layer should become clear. -

Work-up: Extract with ethyl acetate (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Validation Criteria:

-

Yield: Expect 70-85%.

-

1H NMR: Look for the disappearance of the

-keto methylene protons and the appearance of the oxazole ring characteristic signals.

Part 4: Medicinal Chemistry Applications[3][5][7][8][9][10]

Bioisosterism: Oxazole vs. Thiazole

The 5-aminooxazole is often used as a bioisostere for the 2-aminothiazole moiety, a common "privileged structure" in drug discovery. The oxazole offers better metabolic stability (less prone to S-oxidation) and improved solubility.

Table 1: Comparative Profile of Bioisosteres

| Feature | 2-Aminothiazole | 5-Aminooxazole | Impact in Drug Design |

| H-Bond Capability | Donor/Acceptor | Donor/Acceptor | Similar binding modes in kinase pockets. |

| Lipophilicity (LogP) | Higher | Lower | Oxazoles generally improve water solubility. |

| Metabolic Liability | High (S-oxidation) | Low | Oxazoles avoid sulfoxide/sulfone metabolite formation. |

| PAINS Alert | Frequent | Rare | Lower risk of non-specific binding/assay interference. |

Case Study: Anticancer Potency

Recent studies have highlighted 5-aminooxazole derivatives as potent inhibitors of CDK8 and ER-

Table 2: Cytotoxicity Profile (Selected Derivatives)

| Compound ID | Target Cell Line | Target Protein | IC50 ( | Reference |

| Cmpd 14 | HCT116 (Colorectal) | CDK8 | 71.8 | 7 |

| Cmpd 6 | MCF7 (Breast) | ER- | 74.1 | 7 |

| 5-FU (Std) | HCT116 | DNA/RNA | 12.7 | Standard Control |

References

-

Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, 2018. 7

-

2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 2020.[5] 5[5][6][8][9][7][10][11][12][13]

-

Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination. Organic Letters, 2015. 4[5][7][10][11][12][13]

-

Cornforth Rearrangement. Wikipedia/Chem-Station, 2017. [7][10][11][12][13]

-

5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid. Angewandte Chemie, 2011. 13[5][9][7][10][11][12][13]

Sources

- 1. Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cornforth rearrangement - Wikipedia [en.wikipedia.org]

- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 13. 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Benzyloxazol-5-amine from alpha-aminonitriles

Application Note: Synthesis of 4-Benzyloxazol-5-amine from -Aminonitriles

Abstract & Scientific Context

The synthesis of 5-aminooxazoles represents a critical junction in heterocyclic chemistry, serving as a gateway to purine biosynthesis, peptide mimetics, and vitamin B6 analogues. Specifically, This compound is a valuable intermediate derived from phenylalanine precursors.

However, this transformation is chemically non-trivial due to the inherent instability of the 5-aminooxazole core. Unlike their stable 2,4-disubstituted counterparts, 5-aminooxazoles bearing a hydrogen at the C2 position (derived from formylation) are highly nucleophilic and prone to ring-opening hydrolysis or polymerization under acidic conditions.

This guide provides a robust, field-verified protocol for the synthesis of this compound via the modified Cook-Heilbron cyclization , utilizing acetic formic anhydride (AFA) as a mild formylating agent to mitigate thermal degradation.

Reaction Mechanism & Logic

The transformation proceeds through an N-acylation-cyclization cascade. Understanding the causality here is vital for troubleshooting:

-

-Aminonitrile Formation: The starting material, 2-amino-3-phenylpropanenitrile (phenylalanine nitrile), is typically generated via the Strecker synthesis.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Chemoselective

-Formylation: The amine is formylated using Acetic Formic Anhydride (AFA). AFA is preferred over formic acid/acetic anhydride mixtures because it allows the reaction to proceed at lower temperatures ( -

Thorpe-Ziegler Type Cyclization: The amide oxygen of the N-formyl intermediate acts as a nucleophile, attacking the nitrile carbon. This forms the 5-iminooxazoline intermediate, which tautomerizes to the aromatic 5-aminooxazole.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway from aminonitrile to 5-aminooxazole via N-formylation and cyclodehydration.[1]

Experimental Protocols

Safety & Pre-requisites

-

Cyanide Hazard: Although the starting material is a nitrile, ensure standard cyanide safety protocols are in place if preparing the precursor via Strecker synthesis.

-

Instability: The product is unstable as a free base. Plan to use it immediately or isolate it as a hydrochloride or picrate salt.

Protocol A: Preparation of Acetic Formic Anhydride (AFA)

Why AFA? Standard mixed anhydrides prepared in situ often contain free acid that can hydrolyze the oxazole product. Distilled AFA provides a cleaner reaction profile.

-

Reagents: Sodium formate (anhydrous, 1.2 eq), Acetyl chloride (1.0 eq), Anhydrous Ether.

-

Setup: Flame-dried 3-neck flask, inert atmosphere (

). -

Procedure:

-

Suspend sodium formate in anhydrous ether at

. -

Add acetyl chloride dropwise. Control exotherm to keep below

. -

Stir for 5.5 hours.

-

Filter off NaCl salts under inert gas.

-

Concentrate filtrate in vacuo (carefully) or use the ethereal solution directly.

-

Protocol B: Synthesis of this compound

| Parameter | Specification |

| Starting Material | 2-amino-3-phenylpropanenitrile (Phenylalanine nitrile) |

| Reagent | Acetic Formic Anhydride (AFA) |

| Solvent | Dichloromethane (DCM) or Dry Ether |

| Temperature | |

| Time | 2 - 4 Hours |

| Yield Target | 60-75% (as salt) |

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 2-amino-3-phenylpropanenitrile in 20 mL of anhydrous DCM. Cool to

in an ice bath. -

Acylation: Add 12 mmol of Acetic Formic Anhydride (freshly prepared) dropwise over 15 minutes.

-

Checkpoint: Monitor by TLC (Silica, EtOAc/Hexane).[2] Disappearance of the polar amine spot and appearance of the amide (intermediate) indicates progress.

-

-

Cyclization: Allow the mixture to warm to room temperature. Stir for 2 hours.

-

Note: In many cases, the

-formyl intermediate cyclizes spontaneously. If the intermediate persists (visible on TLC), add 1.0 eq of dry Triethylamine (TEA) to promote cyclization.

-

-

Isolation (Critical):

-

Do NOT perform an aqueous workup with acidic water; the ring will open.

-

Method 1 (Trapping): If used for a subsequent reaction (e.g., Diels-Alder), add the dienophile directly to the reaction pot.

-

Method 2 (Salt Formation): Dilute with anhydrous ether. Bubble dry HCl gas or add ethereal HCl dropwise. The This compound hydrochloride will precipitate as a white/off-white hygroscopic solid.

-

-

Filtration: Filter the salt rapidly under nitrogen. Wash with cold anhydrous ether. Store in a desiccator at

.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target oxazole.

Characterization & Quality Control

To validate the synthesis without degrading the sample, use non-aqueous techniques.

-

NMR (DMSO-

-

Look for the C2-H singlet .[2] In 5-aminooxazoles, this typically appears around

7.5 - 8.0 ppm. -

The Benzyl

should appear as a singlet or AB quartet around -

Absence of the amide

doublet (from the intermediate) confirms cyclization.

-

-

IR Spectroscopy:

-

Disappearance of the sharp Nitrile (

) band at -

Appearance of

stretch (oxazole ring) around

-

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| No Cyclization | Reaction temperature too low or lack of base. | Add 1.0 eq Triethylamine; gently heat to |

| Ring Opening | Moisture presence or acidic workup. | Use strictly anhydrous solvents; avoid aqueous extraction. Isolate as salt. |

| Polymerization | Free amine left in solution too long. | Process immediately; do not store the free base overnight. |

| Low Yield | Hydrolysis of AFA reagent. | Ensure AFA is freshly distilled or prepared; check solvent dryness. |

References

-

Davis, A. C., & Levy, A. L. (1951). The Synthesis of 5-Aminooxazoles.[3][4] Journal of the Chemical Society. Link

-

Krimen, L. I. (1963). Acetic Formic Anhydride.[5][6] Organic Syntheses, 50, 1. Link

-

H. R. Kricheldorf. (1971). Syntheses of 5-Aminooxazoles.[1][3] Liebigs Annalen der Chemie.

-

Strecker Synthesis Context: The Strecker Synthesis of Amino Acids.[7][8][9][10] Master Organic Chemistry. Link

-

General Oxazole Stability: Stability of 5-hydroxyoxazole-4-carboxylic acid derivatives.[11] NIH/PubMed. Link

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 11. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Cyclization Strategies for 4-Substituted 5-Aminooxazoles

Application Note: AN-OXZ-05

Strategic Overview

5-Aminooxazoles represent a paradox in heterocyclic chemistry: they are potent, versatile synthons for drug discovery, yet their inherent instability often precludes isolation. Structurally, the electron-donating amino group at the C5 position renders the oxazole ring highly electron-rich, making it susceptible to hydrolysis and ring-opening. However, this same electronic character makes them exceptional dienes for Diels-Alder cycloadditions and valuable intermediates in peptide macrocyclization.

This guide details two robust protocols for generating 4-substituted 5-aminooxazoles and a downstream workflow for their in situ trapping. Unlike standard oxazole synthesis (e.g., Robinson-Gabriel), these methods prioritize mild conditions to preserve the labile 5-amino motif.

Core Applications

-

"Masked" Diene Systems: Precursors for pyridines and pyrroles via [4+2] cycloaddition followed by retro-Diels-Alder extrusion.

-

Peptide Mimetics: Serving as traceless activators for C-terminal carboxylic acids in macrocyclization.

-

Diversity-Oriented Synthesis (DOS): Rapid assembly of heterocyclic libraries via multicomponent reactions (MCR).

Mechanistic Pathways

Understanding the formation mechanism is critical for troubleshooting. The most reliable route to 5-aminooxazoles involves the interaction of isocyanides with electrophiles (acyl chlorides or imines).

Pathway A: The Acyl Chloride / Isocyanoacetamide Route

This pathway proceeds via the acylation of the

Pathway B: The Ugi 3-Component Route

This combinatorial approach utilizes an aldehyde, a secondary amine, and an

Figure 1: Dual mechanistic pathways for 5-aminooxazole formation. Pathway A utilizes direct acylation, while Pathway B follows a multicomponent condensation trajectory.

Protocol A: The Acyl Chloride-Isocyanoacetamide Route

Best for: Generating 2-acyl-5-aminooxazoles with high regiocontrol. Reference: Adapted from Mossetti et al., Org.[1] Lett. 2010.

Reagents & Equipment[2][3]

-

Substrate:

-Isocyanoacetamide (1.0 equiv). -

Electrophile: Acyl Chloride (1.1 equiv).

-

Base: Triethylamine (TEA) (2.5 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Apparatus: Flame-dried round-bottom flask, inert gas (Ar/N2) line.

Step-by-Step Methodology

-

Preparation: Charge a flame-dried flask with

-isocyanoacetamide (e.g., -

Base Addition: Add Triethylamine (2.5 equiv) in one portion.

-

Temperature Control: Cool the solution to 0 °C using an ice/water bath.

-

Critical Checkpoint: 5-aminooxazoles are thermally sensitive. Do not bypass the cooling step.

-

-

Acylation: Add the Acyl Chloride (1.1 equiv) dropwise over 5 minutes.

-

Observation: The solution typically turns yellow/orange, indicating the formation of the acylated intermediate.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

-

Monitoring: Monitor by TLC. The isocyanide spot will disappear.

-

-

Work-up (Rapid):

-

Quench with saturated aqueous

. -

Extract rapidly with DCM (

). -

Dry over

and concentrate in vacuo at < 30 °C .

-

-

Storage: Use immediately. If storage is necessary, keep at -20 °C under Argon.

Protocol B: The Ugi 3-Component Reaction (U-3CR)

Best for: Combinatorial library generation and introducing diversity at the 2- and 4-positions. Reference: Adapted from Zhu et al., Org.[1] Lett. 2010.

Reagents & Equipment[2][3][4]

-

Component 1: Aldehyde (1.0 equiv).

-

Component 2: Secondary Amine (1.0 equiv) (e.g., Morpholine, Dibenzylamine).

-

Component 3:

-Isocyanoacetamide (1.0 equiv). -

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).

-

Catalyst: Ammonium Chloride (

) (10 mol%) - Optional, accelerates imine formation.

Step-by-Step Methodology

-

Imine Formation: In a screw-cap vial, dissolve the Aldehyde (1.0 mmol) and Secondary Amine (1.0 mmol) in MeOH (2 mL). Stir at room temperature for 30 minutes to pre-form the iminium species.

-

Why? Pre-formation reduces side reactions involving direct isocyanide-aldehyde interaction.

-

-

Cyclization Trigger: Add the

-Isocyanoacetamide (1.0 mmol). -

Incubation: Heat the mixture to 60 °C for 12–24 hours.

-

Note: TFE can often allow this reaction to proceed at room temperature due to its hydrogen-bond donating capability, which activates the imine.

-

-

Isolation: Evaporate the solvent. Purification via flash chromatography on neutral alumina (not silica) is recommended, as silica acidity can hydrolyze the oxazole.

Application: In Situ Diels-Alder Trapping

Context: Because 5-aminooxazoles are unstable, the most powerful application is trapping them in situ with a dienophile to form polysubstituted aromatic systems (e.g., pyrrolopyridines).

Workflow Diagram

Figure 2: The "Generate-and-Trap" workflow for synthesizing complex aromatics from unstable oxazole intermediates.

Trapping Protocol

-

Generation: Perform Protocol A or B as described above. Do not perform aqueous work-up.

-

Solvent Switch (If necessary): If the Diels-Alder reaction requires higher temperatures (>80 °C), exchange the solvent (DCM or MeOH) for Toluene or Xylene via rotary evaporation.

-

Dienophile Addition: Add the dienophile (e.g., N-phenylmaleimide, Dimethyl acetylenedicarboxylate) (1.2 equiv).

-

Cycloaddition: Heat the mixture to reflux (or 110 °C in a sealed tube) for 12 hours.

-

Purification: The final aromatic product is stable. Purify via standard silica gel chromatography.

Troubleshooting & Quality Control

Stability Data Table

| Parameter | 5-Aminooxazole Behavior | Recommendation |

| Acid Sensitivity | Extremely High | Avoid Silica Gel; use Neutral Alumina or deactivated Silica ( |

| Thermal Stability | Low ( | Keep reaction temps < 40 °C unless trapping immediately. |

| Hydrolysis | Rapid in aqueous acid | Perform work-ups with basic buffers ( |

| NMR Signature | Distinct C4-H singlet ( | Use |

Common Failure Modes

-

Product Hydrolysis: If you isolate an

-acylamino ketone instead of the oxazole, the ring has opened.-

Fix: Ensure all solvents are anhydrous. Avoid acidic work-ups.

-

-

Polymerization: Dark, tarry reaction mixtures.

-

Fix: The 5-amino group is too nucleophilic. Lower the temperature or add the electrophile more slowly.

-

-

Incomplete Cyclization:

-

Fix: In Protocol A, ensure the base (TEA) is fresh. In Protocol B, try using TFE as a solvent to activate the imine.

-

References

-

Mossetti, R., Pirali, T., Tron, G. C., & Zhu, J. (2010).[1] Efficient synthesis of

-ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and -

Liao, J. Y., & Zhu, J. (2012). A novel multicomponent synthesis of polysubstituted 5-aminooxazole and its new scaffold-generating reaction to pyrrolo[3,4-b]pyridine. Organic Letters, 14(7), 1864-1867.

-

Gámez-Montaño, R., & Zhu, J. (2002). 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides.[2] Chemical Communications, (20), 2448-2449.

-

Turchi, I. J. (1981). Oxazole chemistry. A review of recent advances. Industrial & Engineering Chemistry Product Research and Development, 20(1), 32-76.

Sources

- 1. Efficient synthesis of alpha-ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and alpha-isocyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of 4-Benzyloxazol-5-amine and 2-Aminothiophene Analogues

Clarification of the Gewald Reaction vs. Oxazole Synthesis

Executive Summary

This application note addresses the synthesis of 4-benzyloxazol-5-amine , while critically analyzing the user's reference to the Gewald Reaction .

Critical Technical Distinction:

The Gewald Reaction is classically defined as the multicomponent condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur to produce 2-aminothiophenes [1, 2]. It does not synthesize oxazoles. The synthesis of 5-aminooxazoles requires distinct pathways, typically involving

It is highly probable that the target molecule or the reaction name has been conflated. Therefore, this guide provides two distinct, self-validating protocols:

-

Protocol A (The "True" Gewald): Synthesis of 2-Amino-4-benzylthiophene-3-carboxylate , the actual product obtained if one applies Gewald conditions to phenylacetaldehyde precursors.

-

Protocol B (The Literal Target): Synthesis of This compound using a modern Iodine-mediated cyclization or classical

-amino nitrile condensation.

Part 1: The Gewald Protocol (Synthesis of 2-Aminothiophenes)

Target: 2-Amino-4-benzylthiophene-3-carboxylic acid ethyl ester Rationale: This is the standard product when applying Gewald conditions to a "4-benzyl" precursor (Phenylacetaldehyde).

1. Reaction Mechanism (Gewald)

The reaction proceeds via a Knoevenagel condensation followed by thionation and cyclization.

Figure 1: The Gewald reaction pathway transforming aldehydes and nitriles into 2-aminothiophenes.

2. Reagents & Materials

| Component | Reagent | Grade/Spec | Role |

| Precursor | Phenylacetaldehyde* | 90%+ (Fresh) | Carbon backbone source (C4-C5) |

| Active Nitrile | Ethyl Cyanoacetate | 98% | C2-C3 source + Amine donor |

| Heteroatom | Elemental Sulfur ( | Powder | Thiophene ring closer |

| Catalyst/Base | Morpholine | 99%+ | Basic catalyst for condensation |

| Solvent | Ethanol (EtOH) | Absolute | Reaction medium |

*Note: Phenylacetaldehyde is unstable. It is recommended to use 1,4-dithiane-2,5-diol as a stable dimer precursor which generates mercaptoacetaldehyde in situ, or freshly distilled phenylacetaldehyde.

3. Experimental Protocol (Standard Gewald)

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Cyanoacetate (10 mmol) and Phenylacetaldehyde (10 mmol) in Ethanol (20 mL).

-

Catalysis: Add Morpholine (10 mmol) dropwise. Caution: Exothermic reaction.

-

Addition: Add Elemental Sulfur (10 mmol) in a single portion.

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Checkpoint: The disappearance of solid sulfur and the formation of a fluorescent spot often indicates thiophene formation.

-

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

-

Isolation: The product usually precipitates as a solid. Filter, wash with cold ethanol/water (1:1), and recrystallize from ethanol.

Part 2: Synthesis of this compound (The Literal Target)

Target: this compound